molecular formula C9H9BrO3 B1351891 Ethyl 3-bromo-4-hydroxybenzoate CAS No. 37470-58-9

Ethyl 3-bromo-4-hydroxybenzoate

Cat. No.: B1351891
CAS No.: 37470-58-9
M. Wt: 245.07 g/mol
InChI Key: CMXRBHNFKLKRFS-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-hydroxybenzoate is an organic compound with the molecular formula C9H9BrO3. It is a derivative of benzoic acid, where the hydrogen atom at the 3-position is replaced by a bromine atom, and the hydrogen atom at the 4-position is replaced by a hydroxyl group. This compound is often used in various chemical reactions and has applications in scientific research and industry .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ethyl 3-bromo-4-hydroxybenzoate plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with reductive dehalogenase enzymes, which facilitate the reductive dehalogenation of this compound, converting it into 4-hydroxybenzoate . This interaction is crucial for the degradation of halogenated aromatic compounds in the environment.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the catabolism of 4-hydroxybenzoate by competitively binding to specific enzymes, thereby impacting the metabolic pathways within the cell . Additionally, this compound can induce oxidative stress in cells, leading to changes in gene expression and cellular function.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound undergoes reductive dehalogenation, where it binds to reductive dehalogenase enzymes, leading to the removal of the bromine atom and the formation of 4-hydroxybenzoate . This process is facilitated by specific amino acid residues within the enzyme’s active site, which stabilize the transition state and promote the dehalogenation reaction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and air . Long-term studies have shown that this compound can have persistent effects on cellular function, including sustained inhibition of specific metabolic pathways and prolonged oxidative stress.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit specific enzymes without causing significant toxicity . At higher doses, this compound can induce toxic effects, including oxidative stress, cellular damage, and disruption of normal metabolic processes. These adverse effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with reductive dehalogenase enzymes. The compound undergoes reductive dehalogenation to form 4-hydroxybenzoate, which can then enter various catabolic pathways . This process is essential for the biodegradation of halogenated aromatic compounds and the maintenance of metabolic flux within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The distribution of this compound can influence its biochemical activity and its interactions with target biomolecules.

Subcellular Localization

The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm, where it interacts with reductive dehalogenase enzymes and other metabolic proteins . This localization is crucial for its biochemical activity and its role in cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-bromo-4-hydroxybenzoate can be synthesized through the bromination of ethyl 4-hydroxybenzoate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as acetic acid glacial. The reaction is carried out in a halogenated alkane solvent and/or an ether solvent at temperatures ranging from -10 to 50°C .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and efficiency. The process involves careful control of reaction conditions to minimize by-products and maximize the yield of the desired compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-bromo-4-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Ethyl 4-bromo-3-hydroxybenzoate
  • Ethyl 3-hydroxybenzoate
  • Ethyl 4-hydroxybenzoate

Comparison: Ethyl 3-bromo-4-hydroxybenzoate is unique due to the presence of both a bromine atom and a hydroxyl group on the benzene ring. This combination imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

ethyl 3-bromo-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXRBHNFKLKRFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406526
Record name ETHYL 3-BROMO-4-HYDROXYBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37470-58-9
Record name ETHYL 3-BROMO-4-HYDROXYBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-bromo-4-hydroxybenzoate
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Synthesis routes and methods I

Procedure details

This procedure is modified from the work of Oberhauser (J. Org. Chem, 1997, 62,4504). To a solution of 4-hydroxybenzoic acid ethyl ester (57.8 g, 348 mmol) in 480 mL of dry acetonitrile was added HBF4 EtO (54% in Et2O, 32.9 mL). The solution was cooled to −15° C. with an ice/methanol bath. N-bromosuccmimide (67.2 g, 378 mmol) was added portionwise at a rate where the temperature would not rise above −10° C. After addition was complete, the cooling bath was removed and the reaction mixture wag allowed to stir overnight at room temperature. Worked up by pouring the reaction mixture into aqueous sodium bisulfite (38%, 200 mL) and extracting four times with ethyl acetate. The organic layers were combined, washed with water, saturated brine, dried over anhydrous sodium sulfate, decanted, and concentrated in vacuo to give a white solid. Recrystallization from ethyl acetate/hexane gave 3-bromo-4-hydroxybenzoic acid ethyl ester (70.7 g, 83%) as a white solid. 1H NMR (300 MHz, CDCl3) δ1.39 (t, J=6.7 Hz, 3H, —CO2CH2CH3), 4.34 (t, J=6.7 Hz, 2H, —CO2CH2CH3), 7.02 (d, 1H, arom), 7.91 (dd, 1H, arom), 8.19 (d, 1H, arom).
Quantity
57.8 g
Type
reactant
Reaction Step One
[Compound]
Name
HBF4 EtO
Quantity
32.9 mL
Type
reactant
Reaction Step One
Quantity
480 mL
Type
solvent
Reaction Step One
Quantity
67.2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

This procedure is modified from the work of Oberhauser (J. Org. Chem, 1997, 62,4504). To a solution of 4-hydroxybenzoic acid ethyl ester (57.8 g, 348 mmol) in 480 mL of dry acetonitrile was added HBF4 Et2O (54% in Et2O, 32.9 mL). The solution was cooled to −15° C. with an ice/methanol bath. N-bromosuccinimide (67.2 g, 378 mmol) was added portionwise at a rate where the temperature would not rise above −10° C. After addition was complete, the cooling bath was removed and the reaction mixture was allowed to stir overnight at room temperature. Worked up by pouring the reaction mixture into aqueous sodium bisulfite (38%, 200 mL) and extracting four times with ethyl acetate. The organic layers were combined, washed with water, saturated brine, dried over anhydrous sodium sulfate, decanted, and concentrated in vacuo to give a white solid. Recrystallization from ethyl acetate/hexane gave 3-bromo-4-hydroxybenzoic acid ethyl ester (70.7 g, 83%) as a white solid. 1H NMR (300 MHz, CDCl3) δ 1.39 (t, J=6.7 Hz, 3H, —CO2CH2CH3), 4.34 (t, J=6.7 Hz, 2H, —CO2CH2CH3), 7.02 (d, 1H, arom), 7.91 (dd, 1H, arom), 8.19 (d, 1H, arom).
Quantity
57.8 g
Type
reactant
Reaction Step One
Quantity
32.9 mL
Type
reactant
Reaction Step One
Quantity
480 mL
Type
solvent
Reaction Step One
Quantity
67.2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

This procedure is modified from the work of Oberhauser (J. Org. Chem, 1997, 62,4504). To a solution of 4-hydroxybenzoic acid ethyl ester (57.8 g, 348 mmol) in 480 mL of dry acetonitrile was added HBF4.EtO (54% in Et2O, 32.9 mL). The solution was cooled to −15° C. with an ice/methanol bath. N-bromosuccinimide (67.2 g, 378 mmol) was added portionwise at a rate where the temperature would not rise above −10° C. After addition was complete, the cooling bath was removed and the reaction mixture was allowed to stir overnight at room temperature. Worked up by pouring the reaction mixture into aqueous sodium bisulfite (38%, 200 mL) and extracting four times with ethyl acetate. The organic layers were combined, washed with water, saturated brine, dried over anhydrous sodium sulfate, decanted, and concentrated in vacuo to give a white solid. Recrystallization from ethyl acetate/hexane gave 3-bromo-4-hydroxybenzoic acid ethyl ester (70.7 g, 83%) as a white solid. 1H NMR (300 MHz, CDCl3) δ 1.39 (t, J=6.7 Hz, 3H, —CO2CH2CH3), 4.34 (t, J=6.7 Hz, 2H, CO2CH2CH3), 7.02 (d, 1H, arom), 7.91 (dd, 1H, arom), 8.19 (d, 1H, arom).
Quantity
57.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
480 mL
Type
solvent
Reaction Step One
Quantity
67.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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